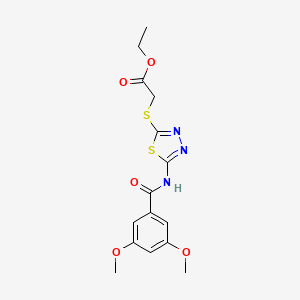

Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,5-dimethoxybenzamido group at the 5-position and a thio-linked ethyl acetate moiety at the 2-position. The 1,3,4-thiadiazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, antifungal, and enzyme-inhibitory activities . The 3,5-dimethoxybenzamido substituent may enhance lipophilicity and binding affinity to biological targets, while the ethyl acetate group could improve solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 2-[[5-[(3,5-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-4-23-12(19)8-24-15-18-17-14(25-15)16-13(20)9-5-10(21-2)7-11(6-9)22-3/h5-7H,4,8H2,1-3H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKFBALTVYRKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting with the preparation of the thiadiazole core This can be achieved through the cyclization of thiosemicarbazides with appropriate reagents under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions might involve the use of hydrogen gas or metal hydrides.

Substitution reactions could be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of thiadiazole derivatives on biological systems. It could serve as a probe to investigate cellular processes or as a potential lead compound in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and the dimethoxybenzamide group may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects on Yield : Bulkier substituents (e.g., benzylthio in 5h, 88% yield) often result in higher yields compared to smaller groups (e.g., ethylthio in 5g, 78%), likely due to steric stabilization during synthesis .

- Melting Points : Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 4l’s complex pyran-triyltriacetate structure (178–180°C) exhibits a higher melting point than simpler derivatives like 5e (132–134°C) .

Bioactivity Comparisons

Antifungal Activity

Compounds with 1,3,4-thiadiazole cores, such as those in , demonstrate antifungal activity against Candida species by inhibiting ergosterol biosynthesis. For example:

- Derivatives with cyclohexylamino groups () showed MIC values ranging from 8–64 µg/mL against C. albicans.

- The target compound’s 3,5-dimethoxybenzamido group may enhance antifungal activity due to increased membrane penetration, though direct evidence is lacking .

Enzyme Inhibition

- α-Glucosidase Inhibition : Compound 5j (), a structural analog with a 2-chlorophenylisoxazole substituent, exhibited potent inhibition (IC~50~ = 180.1 µM) compared to acarbose (IC~50~ = 750 µM). The ethyl thioacetate moiety in 5j and the target compound likely facilitates competitive binding to the enzyme’s active site .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Ethyl acetate groups (as in the target compound and 5j) are prone to esterase-mediated hydrolysis, which could shorten half-life compared to benzylthio derivatives (e.g., 5h) .

Biological Activity

Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound based on various studies and findings.

Overview of Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold has been extensively studied due to its potential pharmacological properties. Compounds containing this structure have shown a range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Anticonvulsant

- Antidiabetic

These activities stem from the unique chemical properties of the thiadiazole ring and its ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a review indicated that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic properties against different cancer cell lines. The compounds demonstrated IC50 values ranging from to against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | H460 | 10.0 |

| Compound C | MCF-7 | 0.28 |

This data suggests that this compound may possess similar anticancer properties due to its structural components.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been documented. For example, a study showed that certain thiadiazole compounds provided significant protection in maximal electroshock seizure (MES) models . The synthesized compounds exhibited protection rates around at , indicating their potential as anticonvulsants.

Case Study: Anticonvulsant Efficacy

In a comparative study involving several thiadiazole derivatives:

- The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide was found to be more effective than valproic acid with an LD50 of .

Mechanistic Insights

The mechanism of action for the biological activities of these compounds often involves modulation of neurotransmitter systems and ion channels. For instance:

- GABA Receptor Modulation : Some thiadiazoles enhance GABAergic transmission which is crucial for their anticonvulsant effects.

- Voltage-Gated Ion Channels : Interactions with these channels can lead to alterations in neuronal excitability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Modifications on the thiadiazole ring and substituents such as methoxy groups significantly influence the potency and selectivity of these compounds towards specific biological targets .

Q & A

Q. What are the common synthetic routes for preparing thiadiazole-based derivatives like Ethyl 2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by S-alkylation with chloroacetic acid derivatives (e.g., ethyl chloroacetate) to introduce the thioether linkage. For example, in structurally analogous compounds, 5-R-carbonylamino-1,3,4-thiadiazol-2-thiol intermediates are synthesized first, then alkylated with ethyl bromoacetate under basic conditions (KOH/ethanol) to yield the target ester . Variations in substituents (e.g., 3,5-dimethoxybenzamido) are introduced via acylation of the amine group on the thiadiazole ring using activated carboxylic acids (e.g., 3,5-dimethoxybenzoyl chloride) .

Q. How are the physicochemical properties of this compound characterized in academic research?

Standard methods include:

- Melting point determination to assess purity.

- Elemental analysis (C, H, N, S) for empirical formula confirmation.

- Spectroscopic techniques :

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹).

- ¹H NMR for structural elucidation (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl ester protons at δ 1.2–4.3 ppm).

- LC-MS to confirm molecular weight and detect impurities .

Q. What structural features influence the biological activity of thiadiazole derivatives?

Key pharmacophores include:

- The 1,3,4-thiadiazole ring , which enhances electron-deficient properties and hydrogen bonding.

- Methoxy substituents (e.g., 3,5-dimethoxybenzamido), which improve lipophilicity and membrane permeability.

- Thioether linkages , which contribute to redox activity and enzyme interaction .

Advanced Research Questions

Q. How can researchers optimize the pharmacological profile of this compound for CNS-targeted applications?

To enhance blood-brain barrier (BBB) penetration , consider:

- Introducing lipophilic groups (e.g., cyclohexylmethyl) via structural modifications of the acetamide side chain.

- Using free energy perturbation (FEP) calculations to predict binding affinity and BBB permeability. For example, derivatives with 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide demonstrated improved CNS activity in preclinical models .

Q. How should researchers address contradictions in biological activity data across studies?

- Validate assay conditions : Ensure consistency in cell lines (e.g., Escherichia coli vs. Bacillus subtilis) and concentrations. For instance, antimicrobial activity may vary due to differential membrane permeability of Gram-positive vs. Gram-negative bacteria .

- Cross-reference computational predictions : Use tools like PASS (Prediction of Activity Spectra for Substances) to compare predicted antiproliferative or anticonvulsant activities with experimental results .

Q. What strategies are recommended for resolving spectral data ambiguities (e.g., overlapping peaks in ¹H NMR)?

- 2D NMR techniques : Use COSY or HSQC to resolve proton-proton coupling and assign overlapping signals.

- Deuterated solvent variation : Switch from DMSO-d₆ to CDCl₃ to reduce exchange broadening of NH protons.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Vary substituents systematically : Modify the benzamido group (e.g., 3,4-dimethoxy vs. 3,5-dimethoxy) and the ester moiety (ethyl vs. methyl).

- Assay selection : Prioritize assays relevant to predicted activities (e.g., FRAP for antioxidant activity, agar diffusion for antimicrobial testing) .

- Data normalization : Express activity as IC₅₀ or MIC values relative to reference compounds (e.g., BHT for antioxidants, ciprofloxacin for antibacterials) .

Q. How to troubleshoot low yields in the final alkylation step?

- Optimize reaction conditions : Increase equivalents of alkylating agent (e.g., ethyl bromoacetate) or use polar aprotic solvents (DMF, DMSO) to enhance reactivity.

- Monitor reaction progress : Use TLC or HPLC to detect intermediate consumption.

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted starting materials .

Key Challenges and Solutions

- Low aqueous solubility : Formulate as a sodium or potassium salt (e.g., sodium 2-...acetate) to improve bioavailability .

- Spectral complexity : Use hyphenated techniques (e.g., LC-NMR-MS) for unambiguous characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.